3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and pyrimidines.
Introduction of the 4-Bromophenyl Group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the (3-Methylbenzyl)sulfanyl Group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromophenyl group or the pyrimidine ring, leading to various reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzothienopyrimidines have shown potential as inhibitors of certain enzymes and receptors. This compound may be studied for its activity against specific biological targets, such as kinases or G-protein coupled receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Benzothienopyrimidines have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
Thienopyrimidines: Compounds with a thiophene ring fused to a pyrimidine ring.
Pyrimidinones: Compounds with a pyrimidine ring containing a ketone group.
Uniqueness
The uniqueness of 3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H21BrN2OS2 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21BrN2OS2/c1-15-5-4-6-16(13-15)14-29-24-26-22-21(19-7-2-3-8-20(19)30-22)23(28)27(24)18-11-9-17(25)10-12-18/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
WCEAGCTZUSETCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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